molecular formula C16H12O2S B183847 4-(benzylsulfanyl)-2H-chromen-2-one CAS No. 88369-09-9

4-(benzylsulfanyl)-2H-chromen-2-one

Cat. No.: B183847
CAS No.: 88369-09-9
M. Wt: 268.3 g/mol
InChI Key: DLNRLPJPCQECDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzylsulfanyl)-2H-chromen-2-one is an organic compound belonging to the benzopyran family. This compound is characterized by the presence of a benzopyran core structure with a phenylmethylthio substituent at the 4-position. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfanyl)-2H-chromen-2-one typically involves the reaction of 4-hydroxycoumarin with benzylthiol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfanyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol or a sulfide.

    Substitution: The phenylmethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

4-(benzylsulfanyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzylsulfanyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1-Benzopyran-2-one, 4-hydroxy-
  • 2H-1-Benzopyran-2-one, 7-methoxy-
  • 2H-1-Benzopyran-2-one, 3-methyl-

Uniqueness

4-(benzylsulfanyl)-2H-chromen-2-one is unique due to the presence of the phenylmethylthio group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

88369-09-9

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

4-benzylsulfanylchromen-2-one

InChI

InChI=1S/C16H12O2S/c17-16-10-15(13-8-4-5-9-14(13)18-16)19-11-12-6-2-1-3-7-12/h1-10H,11H2

InChI Key

DLNRLPJPCQECDK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=CC(=O)OC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

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